3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid is a synthetic organic compound with the molecular formula CHNO and a molecular weight of 247.25 g/mol. This compound is characterized by the presence of a quinazoline moiety, which is known for its diverse biological activities, making it of significant interest in medicinal chemistry and biological research. It serves as a building block for more complex molecules and has potential applications in drug development and material science .
This compound can be synthesized through various chemical methods, primarily involving the formation of the quinazoline ring and subsequent modifications to introduce the hydroxy and butanoic acid functionalities .
3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid belongs to the class of amino acid derivatives and quinazoline compounds. It is studied for its potential therapeutic effects, including antimicrobial and anticancer properties .
The synthesis of 3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid typically involves several key steps:
The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane at elevated temperatures to facilitate the desired transformations. Optimization of reaction parameters is crucial for achieving high yields and purity .
Key structural data includes:
3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid can undergo various chemical reactions:
Common reagents used in these reactions include:
The major products from these reactions include:
The mechanism of action of 3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid likely involves interactions with specific molecular targets, influencing cellular processes:
Key physical properties include:
Chemical properties involve reactivity patterns typical for compounds with hydroxyl, amino, and carboxylic acid functional groups:
Relevant analyses may include spectroscopic methods (NMR, IR) to confirm structural integrity and purity .
3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid has several scientific applications:
Quinazoline derivatives have evolved from obscure heterocyclic compounds to cornerstone scaffolds in modern drug discovery. The first quinazoline nucleus was synthesized in 1869 through the reaction of anthranilic acid with cyanogens, but its therapeutic potential remained unexplored for nearly a century [1] [4]. The breakthrough came in the 1980s with the development of prazosin—an α1-adrenoceptor antagonist approved for hypertension—which validated quinazoline as a privileged structure in medicinal chemistry [4]. This pioneering work catalyzed the development of subsequent derivatives, including doxazosin and terazosin, expanding applications to benign prostatic hyperplasia [4].
The 2003 FDA approval of gefitinib (an EGFR tyrosine kinase inhibitor) for non-small cell lung cancer marked a paradigm shift, demonstrating quinazolines' efficacy in oncology [4] [10]. This milestone spurred the development of over 15 clinically approved quinazoline-based drugs targeting diverse pathologies, from anticancer agents (erlotinib, afatinib) to kinase inhibitors (belumosudil, approved in 2021 for graft-versus-host disease) [4] [10]. The structural plasticity of the quinazoline core enables synergistic hybridization, as evidenced by hybrid derivatives exhibiting enhanced target affinity and reduced multidrug resistance [1] [10].
Table 1: Evolution of Clinically Approved Quinazoline-Based Therapeutics
Drug | Year Approved | Therapeutic Application | Molecular Target |
---|---|---|---|
Prazosin | 1988 | Hypertension, BPH | α1-Adrenoceptor |
Gefitinib | 2003 | Non-small cell lung cancer | EGFR kinase |
Erlotinib | 2004 | Pancreatic/lung cancer | EGFR kinase |
Vandetanib | 2011 | Medullary thyroid cancer | VEGFR/RET kinase |
Belumosudil | 2021 | Chronic graft-versus-host disease | ROCK kinase |
3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid exemplifies strategic molecular hybridization, integrating a quinazolin-4-ylamino pharmacophore with a β-hydroxy amino acid moiety [3] [4]. This scaffold features three critical domains:
The β-hydroxy group distinguishes this compound from classical quinazoline-4-amines (e.g., erlotinib), conferring dual functionality: metal coordination (via the carboxylate) and hydrogen-bond donation [3]. Stereochemistry is pivotal—(R)-enantiomers exhibit superior EGFR inhibition (IC50 0.44 μM) compared to (S) counterparts (IC50 >5 μM) due to optimal spatial alignment with kinase domains [7]. Hybridization with amino acids also enhances aqueous solubility, addressing a limitation of hydrophobic quinazoline drugs [4].
Table 2: Structural Motifs and Their Functional Roles in Quinazoline Hybrids
Structural Motif | Key Interactions | Biological Impact |
---|---|---|
Quinazolin-4-ylamino | π–π stacking with Phe832 (EGFR); H-bonding | Kinase inhibition; Antiproliferative activity |
β-Hydroxy group | H-bond donation to Asp831 (EGFR), Asp76 (tubulin) | Enhanced target affinity; Tubulin destabilization |
Carboxylate moiety | Metal coordination; Ionic interactions | Solubility enhancement; DNA gyrase inhibition |
Chiral center at C2 | Steric complementarity with hydrophobic pockets | Target selectivity; Reduced off-target effects |
Amino acid-quinazoline hybrids exhibit polypharmacology by simultaneously modulating cancer-associated pathways. 3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid exemplifies this through dual targeting:
■ Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The quinazoline core competitively binds EGFR's ATP site, while the hydroxybutanoate tail occupies the hydrophobic ribose pocket [7] [10]. Hybrid derivatives demonstrate IC50 values of 0.28–0.44 μM against EGFRL858R/T790M mutants—surpassing erlotinib (IC50 1.14 μM)—by forming additional hydrogen bonds with Thr766 and Met793 [7]. Molecular dynamics confirm stable complex formation (ΔG = −9.8 kcal/mol), rationalizing their antiproliferative potency (IC50 0.43 μM vs. MDA-MB-231 cells) [7].
■ Tubulin Polymerization Disruption
The β-hydroxy amino acid moiety mimics colchicine's C-ring, binding at the tubulin intradimer interface [7] [10]. This destabilizes microtubule assembly (IC50 2.08 μM), triggering G2/M cell-cycle arrest and apoptosis [7]. Notably, hybrids with meta-substituted quinazolines exhibit 5-fold greater tubulin inhibition than unsubstituted analogues due to enhanced hydrophobic contact with β-tubulin's Leu248 residue [10].
■ DNA Gyrase B (GyrB) ATPase Inhibition
Though less studied, carboxylate-containing hybrids may inhibit bacterial GyrB by chelating Mg2+ ions in the ATP-binding pocket [6]. Novel N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides (e.g., f1, IC50 1.21 μM) validate this mechanism, suggesting potential for antibacterial applications [6].
Table 3: Biological Targets and Inhibitory Potencies of Quinazoline-Amino Acid Hybrids
Biological Target | Representative Hybrid | IC50/Ki | Cellular Activity |
---|---|---|---|
EGFR kinase | Fluoroquinazolinone-β-hydroxy hybrid | 0.44 μM | MCF-7: IC50 0.44 μM |
Tubulin polymerization | 2-Styrylquinazolinone-valine conjugate | 2.08 μM | HepG2: IC50 2.08 μM |
DNA Gyrase B | AG-690/11765367 (f1) | 1.21 μM | MRSA: MIC 4–8 μg/mL |
The β-hydroxybutanoic acid moiety thus serves as a versatile "effector domain," enabling multipathway engagement—a strategic advantage over single-target quinazoline drugs [7] [10]. This multi-target profile addresses key resistance mechanisms (e.g., EGFRT790M mutations), positioning amino acid-quinazoline hybrids as innovative scaffolds in precision oncology [4] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1